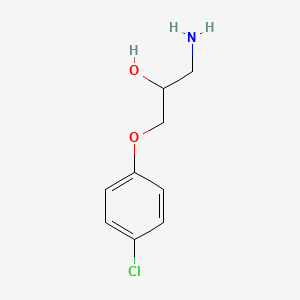

1-Amino-3-(4-chloro-phenoxy)-propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-Amino-3-(4-chloro-phenoxy)-propan-2-ol" is a chemical that appears to be structurally related to various compounds that have been synthesized and studied for their antimicrobial properties. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and functional groups present in the compound are similar to those found in the research. For instance, the synthesis of 1-[4-(1-adamantyl)phenoxy]-3-alkyl(dialkyl)amino-2-propanols shows the relevance of phenoxy and amino-propanol groups in antimicrobial activity . Similarly, aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane have been synthesized and shown to possess antimicrobial properties . These studies suggest that the compound may also exhibit such biological activities due to the presence of the phenoxy and amino alcohol groups.

Synthesis Analysis

The synthesis of related compounds involves the reaction of glycidyl ethers with amines, leading to various substituted amino-propanols . Another method includes the condensation of phenoxy-propanol derivatives with formaldehyde and secondary amines . These synthetic routes are confirmed by spectroscopic techniques such as IR, NMR, and sometimes mass spectrometry, which are essential for verifying the structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to "1-Amino-3-(4-chloro-phenoxy)-propan-2-ol" has been characterized using spectroscopic techniques. For example, Schiff bases of 4-chloro-2-aminophenol have been characterized by FT-IR, UV-Vis, ESI-MS, and NMR spectroscopy . The presence of intramolecular hydrogen bonding has been observed to influence the melting points and spectral properties of these compounds . Similarly, the conformational analysis of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives has been performed using X-ray diffraction analysis, revealing details about the amine fragment conformations and hydrogen bonding patterns .

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to "1-Amino-3-(4-chloro-phenoxy)-propan-2-ol" can be inferred from the synthesis and characterization studies. The formation of Schiff bases from aminophenols indicates the reactivity of the amino group in condensation reactions . The antimicrobial assays performed on these compounds also suggest that they may interact with biological targets, which is indicative of their potential chemical reactivity within a biological context.

Physical and Chemical Properties Analysis

The physical properties such as melting points of related compounds have been correlated with structural features like intramolecular hydrogen bonding . The chemical properties, particularly the antimicrobial activity, have been assessed using serial dilution methods and have shown that some of these compounds are more efficient antimicrobial agents than those currently used in medicine . The antimicrobial activity is a significant chemical property that is often explored for potential therapeutic applications.

Scientific Research Applications

Cardioselectivity of Beta-Adrenoceptor Blocking Agents

- A study by Rzeszotarski et al. (1983) synthesized a series of 1-(aralkylamino)-3-(aryloxy)propan-2-ols, including derivatives similar to 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol, to explore their cardioselective properties as beta-adrenoceptor blocking agents. The study found that the presence of a 4-substituent in the aryloxy ring influences cardioselectivity, suggesting the potential of these compounds in cardiovascular applications (Rzeszotarski et al., 1983).

Antimicrobial and Antiradical Activity

- Jafarov et al. (2019) reported the synthesis of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propan-2-ol, which show promising antimicrobial and antiradical activities. This study highlights the potential use of these compounds in medical applications, particularly as antiseptics (Jafarov et al., 2019).

Pharmacologically Valuable Derivatives

- Research by Schenk (2014) and Griffin (2001) focused on developing pharmacologically valuable derivatives of 1-phenoxy-3-amino-propan-2-ol, which includes compounds similar to 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol. These derivatives were found suitable for treating heart diseases, showing beta-adrenalytic or anti-arrhythmic properties (Schenk, 2014); (Griffin, 2001).

Synthesis and Pharmaceutical Applications

- Research by Čižmáriková et al. (2020) and Cossar et al. (2018) involved the synthesis of derivatives of 1-phenoxy-3-amino-propan-2-ol and related compounds. These studies evaluated the antimicrobial, antiradical, and potential pharmaceutical applications of these compounds (Čižmáriková et al., 2020); (Cossar et al., 2018).

Chemo-Enzymatic Synthesis and Biological Evaluation

- Krishna et al. (2005) described a synthetic strategy for poly(ether imine) dendrimers originating from 3-amino-propan-1-ol, demonstrating their non-toxic nature and potential for biological studies. This research opens up possibilities for using such dendrimers in various biomedical applications (Krishna et al., 2005).

Safety And Hazards

I couldn’t find specific safety and hazard information for “1-Amino-3-(4-chloro-phenoxy)-propan-2-ol”. However, it’s always important to handle chemical compounds with care and follow safety guidelines4.

Future Directions

While I couldn’t find specific future directions for “1-Amino-3-(4-chloro-phenoxy)-propan-2-ol”, research into similar compounds suggests potential applications in medicine and other fields5.

properties

IUPAC Name |

1-amino-3-(4-chlorophenoxy)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTVXSRNGUMJKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(CN)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377884 |

Source

|

| Record name | 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-(4-chloro-phenoxy)-propan-2-ol | |

CAS RN |

5215-07-6 |

Source

|

| Record name | 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1,3-Benzodioxol-5-yl)hydrazono]-2-(tert-butylsulfonyl)acetonitrile](/img/structure/B1333098.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B1333108.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1333109.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333110.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333111.png)

![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)